Óxido mercúrico

Descripción general

Descripción

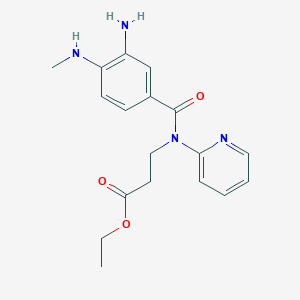

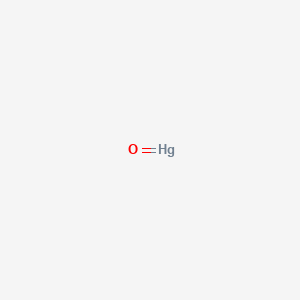

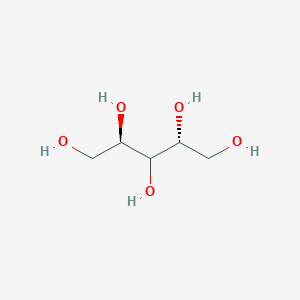

El óxido de mercurio, también conocido como óxido de mercurio(II), es un compuesto inorgánico con la fórmula química HgO. Aparece como un sólido rojo o naranja y es conocido por su alta toxicidad. Este compuesto tiene importancia histórica, ya que fue utilizado por Joseph Priestley en el descubrimiento del oxígeno. El óxido de mercurio se encuentra en la naturaleza como el mineral montroydite, aunque es bastante raro .

Aplicaciones Científicas De Investigación

El óxido de mercurio tiene varias aplicaciones en la investigación científica y la industria:

Baterías: Se usó históricamente en baterías de mercurio debido a su salida de voltaje estable.

Reactivo de Laboratorio: Debido a sus fuertes propiedades oxidantes, el óxido de mercurio se utiliza como reactivo en diversas reacciones químicas.

Síntesis de Compuestos de Mercurio: Sirve como material de partida para la síntesis de otros compuestos de mercurio, como las sales de mercurio.

Química Analítica: El óxido de mercurio se utiliza como material de referencia en la determinación del potencial estándar de electrodos de semipila.

Mecanismo De Acción

La toxicidad del óxido de mercurio se debe principalmente a su capacidad para unirse a los grupos sulfhidrilo en las proteínas, lo que lleva a la inactivación de las enzimas. Esta unión interrumpe diversas vías metabólicas y funciones celulares. El óxido de mercurio también puede inducir estrés oxidativo mediante la generación de radicales libres, lo que contribuye aún más a sus efectos tóxicos .

Análisis Bioquímico

Biochemical Properties

Mercuric oxide plays a significant role in biochemical reactions. Microorganisms, both prokaryotic and eukaryotic, have the ability to detoxify mercury and transform its phase to less-toxic valence through various metabolic scenarios like biosorption, bioprecipitation, bioleaching, bioaccumulation, and biovolatilization . These mechanisms are catalyzed by different enzymatic systems including mercuric reductase and organomercurial lyase .

Cellular Effects

Mercury (Hg) jeopardizes ecological balance and public health globally owing to its cytotoxicity, indegradability, coexistence in different chemical forms, uneven distribution, mobility, and long-lasting in the atmosphere . The presence of mercuric oxide represents a risky stalemate that jeopardizes all living creatures and their ambient ecosystem .

Molecular Mechanism

The molecular mechanism of action of mercuric oxide involves the transformation or synthesis of different inorganic materials . This process is strictly controlled by the physiology of the microorganisms, allowing them to overcome the toxic effect of the external metal environment .

Temporal Effects in Laboratory Settings

It is known that microorganisms can convert environmentally problematic metals into “high-end” important and functional materials like quantum dots, alloy, and metal conjugates .

Metabolic Pathways

Mercuric oxide is involved in various metabolic pathways. Microorganisms have the ability to detoxify mercury and transform its phase to less-toxic valence through various metabolic scenarios . These mechanisms are catalyzed by different enzymatic systems .

Transport and Distribution

It is known that microorganisms can convert environmentally problematic metals into “high-end” important and functional materials .

Subcellular Localization

It is known that microorganisms can convert environmentally problematic metals into “high-end” important and functional materials .

Métodos De Preparación

El óxido de mercurio se puede sintetizar a través de varios métodos:

Descomposición Térmica del Nitrato de Mercurio: El calentamiento del nitrato de mercurio (Hg(NO₃)₂) produce la descomposición del nitrato para producir óxido de mercurio, dióxido de nitrógeno y oxígeno.

Oxidación Directa del Mercurio: El mercurio se puede oxidar en presencia de oxígeno a aproximadamente 350°C para formar óxido de mercurio.

Método de Precipitación: La forma amarilla del óxido de mercurio se puede obtener precipitando iones de mercurio(II) acuosos con una base.

Análisis De Reacciones Químicas

El óxido de mercurio experimenta diversas reacciones químicas, que incluyen:

Descomposición: Cuando se calienta por encima de 500°C, el óxido de mercurio se descompone en mercurio y oxígeno.

Reacciones con Agentes Reductores: El óxido de mercurio reacciona violentamente con agentes reductores como el peróxido de hidrógeno, el magnesio y el dicloruro de disulfuro, a menudo resultando en la formación de mercurio elemental y otros productos.

Reacciones con Ácidos: El óxido de mercurio se disuelve en ácidos para formar las correspondientes sales de mercurio.

Comparación Con Compuestos Similares

El óxido de mercurio se puede comparar con otros compuestos de mercurio, como:

Óxido de mercurio(I) (Hg₂O): A diferencia del óxido de mercurio, el óxido de mercurio(I) es menos estable y se descompone más fácilmente.

Cloruro de mercurio(II) (HgCl₂): Este compuesto es altamente tóxico y se utiliza en diversas aplicaciones industriales, incluido como catalizador en la producción de cloruro de vinilo.

Sulfuro de mercurio(II) (HgS): Conocido por su uso como pigmento, el sulfuro de mercurio(II) es menos reactivo en comparación con el óxido de mercurio.

El óxido de mercurio es único debido a sus fuertes propiedades oxidantes y su importancia histórica en el descubrimiento del oxígeno.

Propiedades

IUPAC Name |

oxomercury | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Hg.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKWHYYKOEPRTIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=[Hg] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HgO | |

| Record name | MERCURIC OXIDE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0981 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | mercury(II) oxide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Mercury(II)_oxide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042125 | |

| Record name | Mercuric oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mercuric oxide, [solid] appears as red or orange-red odorless, dense crystalline powder or scales, yellow when finely powdered. Used as a chemical intermediate for mercury salts, organic mercury compounds, and chlorine monoxide; antiseptic in pharmaceuticals; component of dry cell batteries; pigment and glass modifier; fungicide; preservative in cosmetics; analytical reagent; formerly used in antifouling paints. (EPA, 1998), Yellow, orange-yellow, or red crystals; Insoluble in water; [ICSC] Powder; [Sigma-Aldrich MSDS], YELLOW, ORANGE-YELLOW OR RED HEAVY CRYSTALLINE POWDER. | |

| Record name | MERCURIC OXIDE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2564 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MERCURIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0981 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

0.0053 G/100 CC WATER @ 25 °C, 0.0395 G/100 CC WATER @ 100 °C, INSOL IN ALCOHOL, ETHER, ACETONE, ALKALI, AMMONIA, Red mercuric oxide: sol in dilute hydrochloric or nitric acid; sol in soln of alkali cyanides or iodides; slowly sol in soln of alkali bromides, For more Solubility (Complete) data for MERCURIC OXIDE (6 total), please visit the HSDB record page., Solubility in water, mg/l at 20 °C: 50 (very poor) | |

| Record name | MERCURIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCURIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0981 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

11.1 at 39 °F (EPA, 1998) - Denser than water; will sink, 11.00-11.29 (Red); 11.03 @ 27.5 °C (Yellow), 11.1 g/cm³ | |

| Record name | MERCURIC OXIDE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCURIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0981 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Yellow mercuric oxide: yellow or orange-yellow, heavy, powder, orthorhombic structure, Heavy, bright orange powder, Red mercuric oxide: bright red or orange-red, heavy, crystalline powder or scales; orthorhombic structure; yellow when finely powdered | |

CAS No. |

21908-53-2 | |

| Record name | MERCURIC OXIDE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Mercuric oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21908-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mercuric oxide [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021908532 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mercury oxide (HgO) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Mercuric oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mercury monoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERCURIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MERCURIC OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0981 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes at 932 °F (EPA, 1998), 500 °C (decomp) | |

| Record name | MERCURIC OXIDE, [SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5050 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MERCURIC OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1265 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-[Dithiobis(methylene)]biscyclopropaneacetic Acid](/img/structure/B43026.png)

![[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl] methanesulfonate](/img/structure/B43029.png)

![4'-Formyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B43046.png)